molecular formula C16H13ClF3N3O2 B3036247 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide CAS No. 339023-75-5

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide

Cat. No.: B3036247
CAS No.: 339023-75-5
M. Wt: 371.74 g/mol
InChI Key: RPYZCGUDCHKDIM-UHFFFAOYSA-N
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Description

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide is a useful research compound. Its molecular formula is C16H13ClF3N3O2 and its molecular weight is 371.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Insecticidal Activity

Research by Samaritoni et al. (1999) indicates that derivatives of N-(4-chloro-3-methyl-5-isothiazolyl)-beta-(dimethylamino)-p-[(alpha, alpha,alpha-trifluoro-p-tolyl)oxy]atropamide, a compound closely related to 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide, showed promising results as broad-spectrum insecticides, particularly effective against root-knot nematode (Samaritoni, Babcock, Schlenz, & Johnson, 1999).

2. Synthesis of 1-Aryl-1,6-Naphthyridinone Derivatives

Medvedeva et al. (2009) explored the synthesis of various derivatives, including those with electron-withdrawing substituents in the benzene ring, from enamino amides and dimethylformamide dialkylacetals. This study contributes to the chemical understanding and potential applications of structurally related compounds (Medvedeva, Tugusheva, Alekseeva, Evstratova, Kiselev, Chernyshev, Avramenko, & Granik, 2009).

3. Fungicide Analysis

Jeon et al. (2013) studied the fungicide fluazinam, a compound structurally similar to this compound. The study provides insights into the molecular structure and interactions, which could be relevant for understanding related compounds (Jeon, Kim, Lee, & Kim, 2013).

4. Anticonvulsant Enaminones

Kubicki, Bassyouni, & Codding (2000) analyzed the crystal structures of anticonvulsant enaminones, which share structural features with the compound . Their research contributes to the broader understanding of such molecular frameworks in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).

5. Application in Asymmetric Catalysis

Research by Busto, Gotor‐Fernández, & Gotor (2006) focused on the enantioselective synthesis of 4-(dimethylamino)pyridines, which are structurally related to the compound , highlighting their potential in asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).

6. Oxidative Coupling Reactions

Leas et al. (2018) described the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate in oxidative coupling reactions. This study provides insights into the reactivity of similar compounds under specific conditions (Leas, Wu, Ezell, Garrison, Vennerstrom, & Dong, 2018).

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(dimethylaminomethylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O2/c1-23(2)9-22-14(24)10-3-5-12(6-4-10)25-15-13(17)7-11(8-21-15)16(18,19)20/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYZCGUDCHKDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide
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4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide
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4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide
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4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide
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4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide
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4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide

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